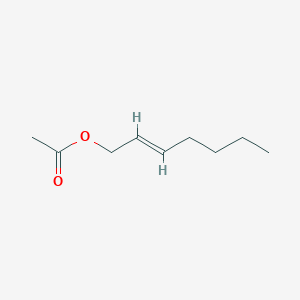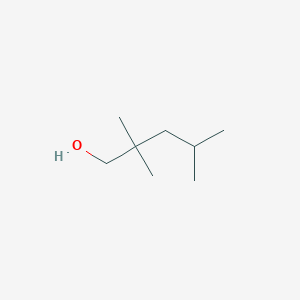![molecular formula C12H16N2O4 B074294 Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate CAS No. 1218-72-0](/img/structure/B74294.png)
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, also known as EDC, is a synthetic compound that has been widely used in scientific research. This compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the formation of covalent bonds with the primary amine groups of lysine residues in proteins. This modification can alter the structure and function of the protein, leading to changes in its biochemical and physiological properties. The modification can also affect the stability and solubility of the protein, which can be useful for various applications.
Efectos Bioquímicos Y Fisiológicos
The modification of proteins with Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can have various biochemical and physiological effects. For example, the modification can enhance the stability and solubility of proteins, which can be useful for the production of biologics and other protein-based drugs. The modification can also alter the activity and specificity of enzymes, which can be useful for the development of new therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in lab experiments is its high reactivity and specificity towards lysine residues in proteins. This makes it a useful tool for the modification of proteins and peptides. However, one of the limitations of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate is its potential toxicity and side effects, which can affect the results of experiments. Therefore, it is important to use Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate with caution and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in scientific research. One potential application is the modification of proteins for the development of new drugs and therapies. Another potential application is the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate for the production of biologics and other protein-based drugs. Additionally, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can be used for the study of protein structure and function, as well as for the development of new analytical techniques for protein analysis.
Conclusion:
In conclusion, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, or Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, is a synthetic compound that has been widely used in scientific research. The compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields. Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been used as a reagent for the modification of proteins and peptides, and its high reactivity and specificity towards lysine residues make it a useful tool for various applications. However, caution should be taken when using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate due to its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the reaction of phenylalanine with ethyl chloroformate and 2-aminoethanol. The reaction produces Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate as a white solid with a melting point of 108-110°C. The purity of the compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been extensively used in scientific research as a reagent for the modification of proteins and peptides. The compound reacts with the primary amine groups of lysine residues in proteins and forms stable carbamate linkages. This modification can be used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Propiedades
Número CAS |
1218-72-0 |
|---|---|
Nombre del producto |
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate |
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
ethyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-12(17)14-10-6-4-3-5-9(10)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Clave InChI |
BHYOHZBTLABFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
SMILES canónico |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
Otros números CAS |
1218-72-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



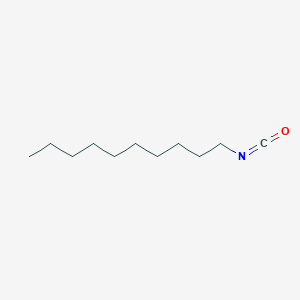
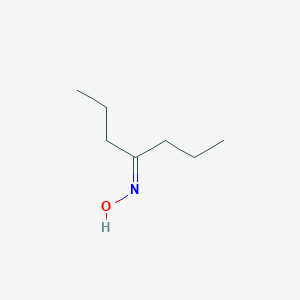
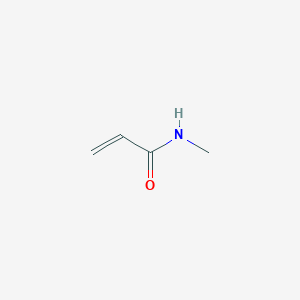


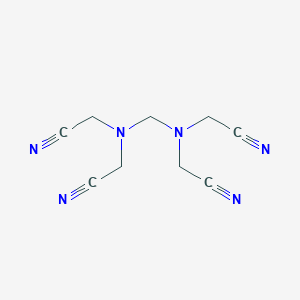
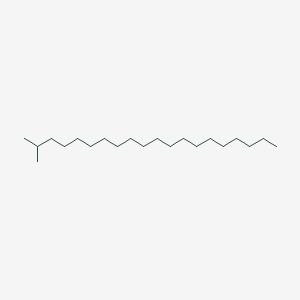
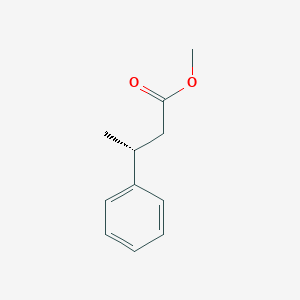
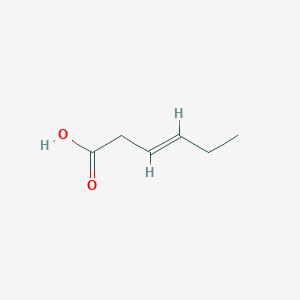
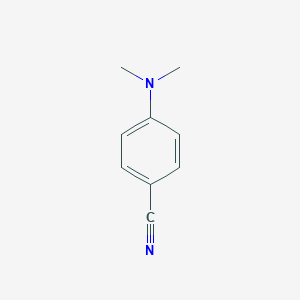
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
